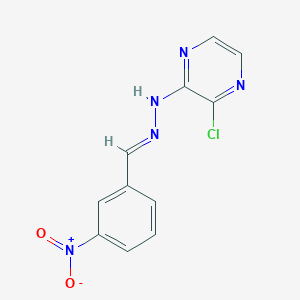
3-(benzoylamino)-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzoylamino)-N-(2-methylphenyl)benzamide, also known as BMB, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit a range of interesting biological activities.
科学研究应用
3-(benzoylamino)-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anticancer, anti-inflammatory, and antiviral properties. 3-(benzoylamino)-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.
作用机制
The mechanism of action of 3-(benzoylamino)-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(benzoylamino)-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(2-methylphenyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, 3-(benzoylamino)-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.
实验室实验的优点和局限性
3-(benzoylamino)-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It also exhibits a range of interesting biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to using 3-(benzoylamino)-N-(2-methylphenyl)benzamide in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(benzoylamino)-N-(2-methylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, 3-(benzoylamino)-N-(2-methylphenyl)benzamide could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and viral replication. Further studies are needed to explore these potential applications of 3-(benzoylamino)-N-(2-methylphenyl)benzamide.
合成方法
The synthesis of 3-(benzoylamino)-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzylamine with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with 4-aminobenzamide in the presence of acetic anhydride and catalytic amounts of sulfuric acid to yield 3-(benzoylamino)-N-(2-methylphenyl)benzamide. This method has been optimized for high yields and purity and has been used in several studies to obtain 3-(benzoylamino)-N-(2-methylphenyl)benzamide for further research.
属性
IUPAC Name |
3-benzamido-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)23-21(25)17-11-7-12-18(14-17)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNAXTNBNPYDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)



![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)
![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)

